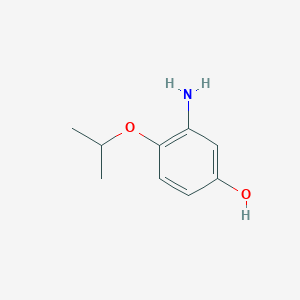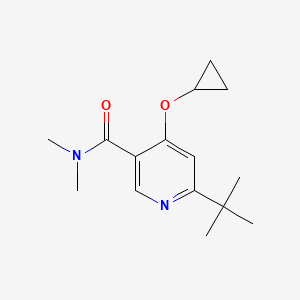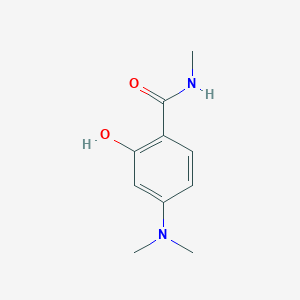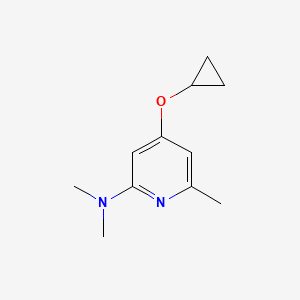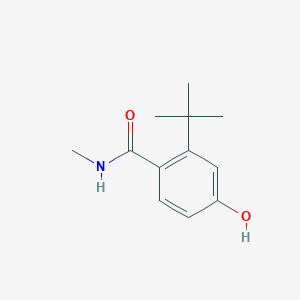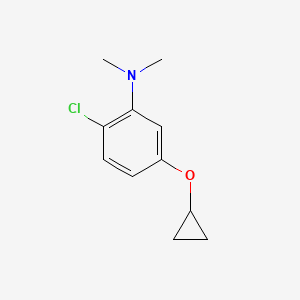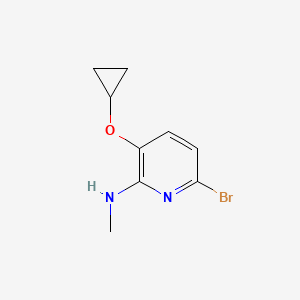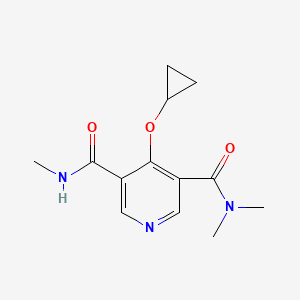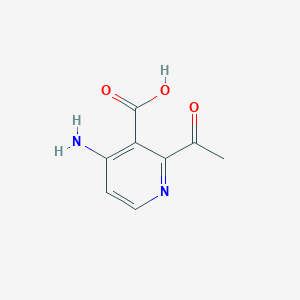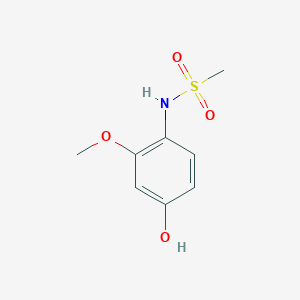
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-2-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-hydroxy-2-methoxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The methanesulfonyl chloride is added dropwise to a solution of 4-hydroxy-2-methoxyaniline and triethylamine in dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect.
Comparaison Avec Des Composés Similaires
N-(4-Hydroxy-2-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Hydroxy-2-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a methoxy group. It may have different chemical reactivity and biological activity.
N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NO4S |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
N-(4-hydroxy-2-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-13-8-5-6(10)3-4-7(8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
Clé InChI |
DJRGMTNDNKYZIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


